1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.
Chemical Biology: The compound can serve as a probe or building block in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to certain proteins or enzymes. The bromopropanone moiety may act as an electrophilic center, facilitating covalent interactions with nucleophilic residues in biological targets .
Comparison with Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Trifluoromethylated Phenyl Derivatives: Compounds with similar trifluoromethylthio groups used in various applications.
Uniqueness: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
Molecular Formula |
C10H9BrF3NOS |
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Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NOS/c1-5(16)9(11)6-2-3-8(7(15)4-6)17-10(12,13)14/h2-4,9H,15H2,1H3 |
InChI Key |
UJVNKWWWISTTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)N)Br |
Origin of Product |
United States |
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